molecular formula C13H19NO B1386122 N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine CAS No. 1042578-81-3

N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine

Cat. No. B1386122
CAS RN: 1042578-81-3
M. Wt: 205.3 g/mol
InChI Key: ZVIRYVZSWWSCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine (MPIDI) is a heterocyclic amine compound that has been used in a variety of scientific research applications. It is a white, odorless powder that is soluble in water and has a molecular weight of 203.3 g/mol. MPIDI has been studied for its potential uses in drug development and medical research, due to its unique biochemical and physiological effects.

Scientific Research Applications

Radiotherapy Dosimetry

In the field of medical physics, this compound has been used to improve the performance of polymer-gel dosimeters. These dosimeters are used for 3-D dose measurements in radiotherapy, ensuring accurate delivery of radiation doses to cancer patients .

Ionic Liquids

Derivatives of this compound have been used to create ionic liquids with specific properties, such as hydrophobicity. These ionic liquids have applications in electrochemistry, including batteries and supercapacitors, due to their stability and conductivity .

properties

IUPAC Name

N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-10-4-9-14-13-8-7-11-5-2-3-6-12(11)13/h2-3,5-6,13-14H,4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIRYVZSWWSCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine
Reactant of Route 2
Reactant of Route 2
N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine
Reactant of Route 3
Reactant of Route 3
N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine
Reactant of Route 4
Reactant of Route 4
N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine
Reactant of Route 5
Reactant of Route 5
N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine
Reactant of Route 6
Reactant of Route 6
N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.